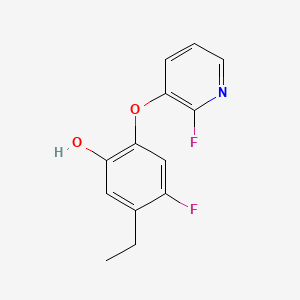
UNII-JKR7O4X730
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthetic routes and reaction conditions for the preparation of MUT-37307 are not explicitly detailed in the available literature. industrial production methods typically involve multi-step organic synthesis processes that ensure high purity and yield. These methods often include the use of specific catalysts and controlled reaction environments to achieve the desired chemical structure.
化学反応の分析
MUT-37307 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
MUT-37307 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which MUT-37307 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
MUT-37307 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
BTMPS (Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate): This compound is used as a light stabilizer and has a different molecular structure and applications.
特性
CAS番号 |
1269055-87-9 |
|---|---|
分子式 |
C13H11F2NO2 |
分子量 |
251.23 g/mol |
IUPAC名 |
5-ethyl-4-fluoro-2-(2-fluoropyridin-3-yl)oxyphenol |
InChI |
InChI=1S/C13H11F2NO2/c1-2-8-6-10(17)12(7-9(8)14)18-11-4-3-5-16-13(11)15/h3-7,17H,2H2,1H3 |
InChIキー |
BJEMGBNLIALWCL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1F)OC2=C(N=CC=C2)F)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
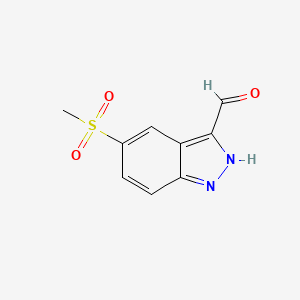
![3-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8416741.png)
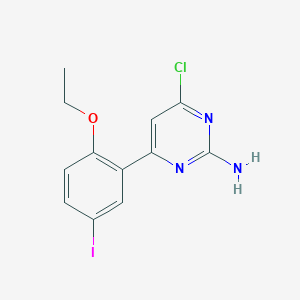
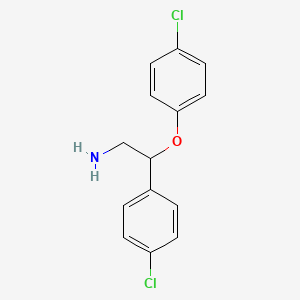
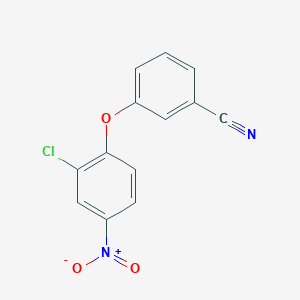
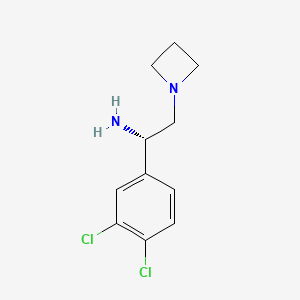
![4-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]piperidine](/img/structure/B8416779.png)
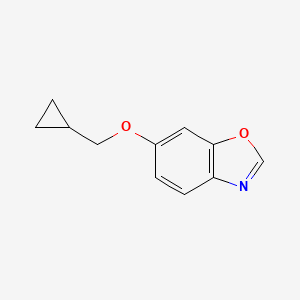
![(4-Chlorophenyl)[1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexan-3-yl]methanone](/img/structure/B8416787.png)
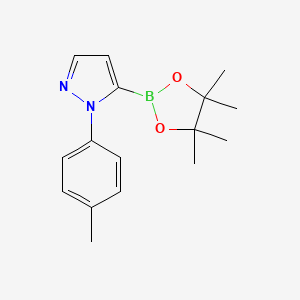
![4-(4-Chloro-[1,3,5]triazin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8416797.png)
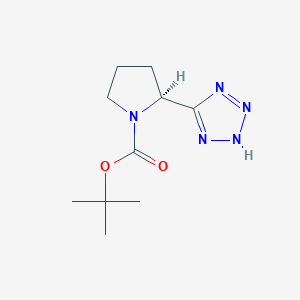
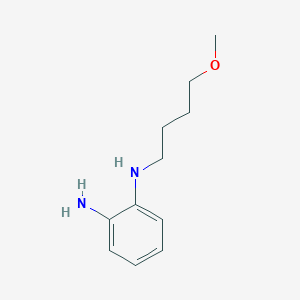
![2-methylidene-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8416816.png)
